2-Cyclopropanecarbonyl-3,5-dimethylcyclohexan-1-one
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Overview
Description
2-Cyclopropanecarbonyl-3,5-dimethylcyclohexan-1-one is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by a cyclohexanone ring substituted with a cyclopropanecarbonyl group and two methyl groups at positions 3 and 5. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonyl-3,5-dimethylcyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through the hydrogenation of phenol or by the oxidation of cyclohexanol.
Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropanecarbonyl-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropanecarbonyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropanecarbonyl-3,5-dimethylcyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2-Cyclopropanecarbonyl-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase or lipoxygenase, inhibiting their activity and reducing the production of inflammatory mediators.
Pathways Involved: The inhibition of these enzymes can lead to a decrease in the synthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylcyclohexanone: Similar structure but lacks the cyclopropanecarbonyl group.
3,5-Dimethylcyclohexanone: Similar structure but lacks the cyclopropanecarbonyl group.
2-Cyclopropanecarbonyl-4,4-dimethylcyclohexan-1-one: Similar structure with a different substitution pattern.
Uniqueness
2-Cyclopropanecarbonyl-3,5-dimethylcyclohexan-1-one is unique due to the presence of both the cyclopropanecarbonyl group and the specific substitution pattern on the cyclohexanone ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H18O2 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(cyclopropanecarbonyl)-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H18O2/c1-7-5-8(2)11(10(13)6-7)12(14)9-3-4-9/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
MUKRDXAKWMBONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(=O)C1)C(=O)C2CC2)C |
Origin of Product |
United States |
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